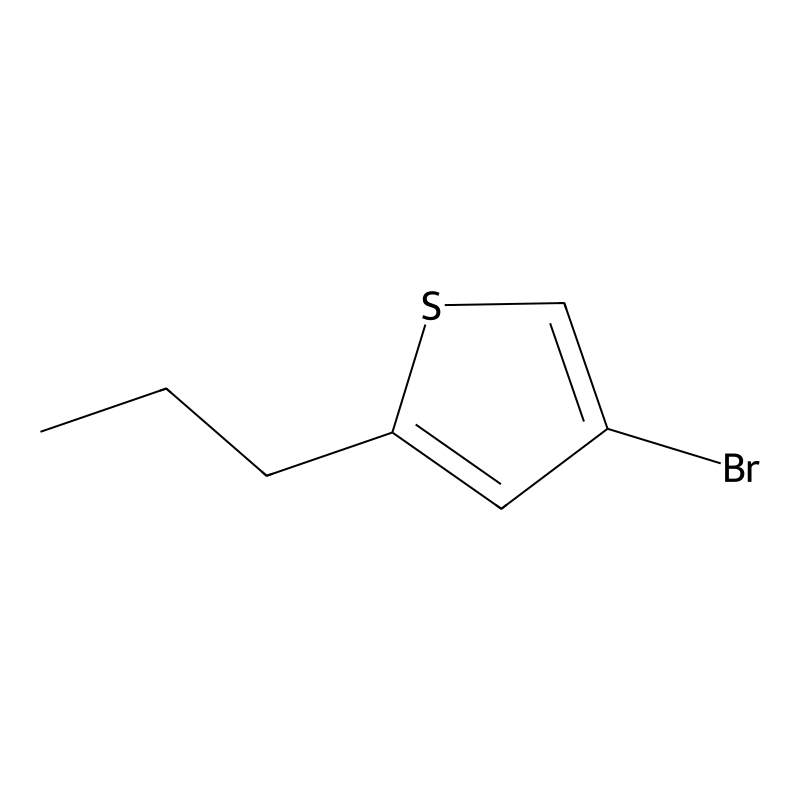

4-Bromo-2-propylthiophene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Bromo-2-propylthiophene is a chemical compound with the molecular formula C₇H₉BrS. It consists of a thiophene ring substituted with a bromine atom at the fourth position and a propyl group at the second position. This compound belongs to a class of organobromine compounds, which are known for their diverse applications in organic synthesis and materials science. The presence of both bromine and the propyl group can influence its reactivity and solubility, making it a valuable intermediate in various

The reactivity of 4-Bromo-2-propylthiophene is primarily determined by the electron-withdrawing nature of the bromine atom and the electron-donating characteristics of the thiophene ring. Common reactions involving this compound include:

- Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, where it is replaced by various nucleophiles, leading to the formation of new compounds.

- Cross-Coupling Reactions: 4-Bromo-2-propylthiophene can participate in cross-coupling reactions, such as Suzuki or Stille reactions, to form biaryl compounds.

- Electrophilic Aromatic Substitution: The thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization of the aromatic system.

The synthesis of 4-Bromo-2-propylthiophene typically involves several methods:

- Lithiation and Bromination:

- Direct Halogenation:

- Thiophenes can be directly halogenated under electrophilic conditions using bromine or other halogenating agents.

- Metal-Catalyzed Reactions:

- Transition metal-catalyzed methods can also be employed for more complex syntheses involving 4-Bromo-2-propylthiophene as an intermediate.

4-Bromo-2-propylthiophene has several applications:

- Organic Synthesis: It serves as an important building block in the synthesis of various pharmaceuticals and agrochemicals.

- Material Science: This compound is used in the production of conducting polymers and organic light-emitting diodes (OLEDs).

- Research: It is utilized in studies related to electronic materials and as a precursor for further functionalization.

Interaction studies involving 4-Bromo-2-propylthiophene focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential applications in drug design and material science. For example, research into its interactions with biological molecules could reveal insights into its pharmacological properties or toxicity profiles.

Several compounds share structural similarities with 4-Bromo-2-propylthiophene. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Methylthiophene | C₅H₆S | Contains a methyl group instead of a propyl group; often used in flavoring agents. |

| 3-Bromothiophene | C₄H₃BrS | Bromine at the third position; used in organic synthesis but less stable than 4-bromo derivatives. |

| 5-Bromothiophene | C₄H₃BrS | Bromine at the fifth position; exhibits different reactivity patterns compared to 4-bromo derivatives. |

| 2-Ethylthiophene | C₇H₈S | Similar structure but with an ethyl group; used in organic synthesis and materials science. |

The uniqueness of 4-Bromo-2-propylthiophene lies in its specific substitution pattern, which influences its reactivity and potential applications compared to these similar compounds. Its combination of bromine and propyl groups allows for diverse synthetic pathways while maintaining stability under various conditions.

Direct bromination represents the most fundamental approach for synthesizing 4-Bromo-2-propylthiophene, building upon established electrophilic aromatic substitution principles applied to thiophene ring systems. The exceptional reactivity of thiophene toward electrophilic bromination, approximately 108 times greater than benzene at 25°C, makes direct bromination particularly viable for this substrate [1]. This enhanced reactivity stems from the electron-donating characteristics of the sulfur atom, which contributes one electron pair to the aromatic sextet while maintaining additional lone pairs that facilitate electrophilic attack.

Electrophilic Bromination Mechanisms and Regioselectivity

The synthesis of 4-Bromo-2-propylthiophene through direct bromination relies on regioselective control achieved through the electronic effects of existing substituents. Research demonstrates that propyl groups at the 2-position of thiophene direct subsequent bromination preferentially to the 4-position due to steric and electronic considerations . The mechanism proceeds through formation of a sigma-complex intermediate where the bromine electrophile attacks the activated thiophene ring, followed by proton elimination to restore aromaticity.

Experimental data indicate that bromination using N-bromosuccinimide in dichloromethane at 0-5°C provides excellent regioselectivity for 4-bromination of 2-propylthiophene derivatives, yielding products with greater than 95% regiopurity [3]. Temperature control proves critical, as elevated temperatures can lead to competing reactions at alternative positions. The use of acetic acid as a co-solvent enhances reaction rates while maintaining selectivity, with typical reaction times reduced from 6 hours to 3 hours under optimized conditions [4].

Advanced Brominating Reagents and Conditions

Modern bromination strategies employ various electrophilic bromine sources beyond molecular bromine. N-bromosuccinimide (NBS) emerges as the preferred reagent for controlled monobromination, particularly when combined with iron or aluminum chloride catalysts . The NBS/silica gel system demonstrates exceptional regioselectivity for electrophilic aromatic brominations, providing clean conversion with minimal side product formation [5].

Recent methodological advances include the development of ionic liquid-promoted aerobic bromination systems that offer controllable chemoselectivity [6]. These systems utilize catalytic amounts of ionic liquids such as 1-butylpyridinium nitrate, enabling mono-, di-, or tribromination through judicious adjustment of bromide equivalents and reaction temperature. For monobromination of thiophene derivatives, optimal conditions employ 5 mol% catalyst, 1.05 equivalents of bromide source, and room temperature operation for 3 hours, achieving complete conversion with 99% selectivity [6].

Scale-Up Considerations for Direct Bromination

Industrial implementation of direct bromination requires careful consideration of heat management and safety protocols. Continuous flow microreactor systems have demonstrated superior performance over traditional batch processes for thiophene bromination, achieving space-time yields orders of magnitude higher than conventional methods [7]. A solvent-free continuous bromination process developed for thiophene using pure bromine without catalyst achieved yields up to 86% for 2,5-dibromothiophene formation, substantially exceeding batch processing yields of 77% while reducing reaction times from 2 hours to less than 1 second [8].

The optimization of bromine-to-thiophene molar ratios proves crucial for selective monobromination. Studies indicate that maintaining ratios between 1.1:1 and 1.3:1 prevents over-bromination while ensuring complete conversion of starting material [7]. Temperature control within narrow ranges (0-5°C for initial bromination, with subsequent warming to room temperature) maximizes selectivity while minimizing competing polyhalogenation reactions.

Catalytic Approaches in Propyl Group Introduction

The installation of propyl substituents at the 2-position of brominated thiophene derivatives requires sophisticated catalytic methodologies that ensure regiocontrol and functional group compatibility. Metal-catalyzed cross-coupling reactions and organometallic alkylation strategies provide the most reliable routes for propyl group introduction while preserving the brominated thiophene core structure.

Lithium-Mediated Alkylation Protocols

Lithiation-based alkylation represents a cornerstone methodology for introducing propyl groups into thiophene derivatives. The process typically involves treatment of thiophene with n-butyllithium at -78°C in tetrahydrofuran, followed by quenching with n-propyl bromide [9]. This protocol achieves regioselective lithiation at the 2-position due to the enhanced acidity of protons alpha to the sulfur heteroatom.

Optimized conditions for the lithiation-alkylation sequence require precise temperature control and stoichiometric considerations. Research indicates that using 1.1 equivalents of n-butyllithium with 1 hour stirring at -78°C, followed by addition of n-propyl bromide, provides 85% yield of 2-propylthiophene [10] [9]. The success of this transformation depends critically on the absence of protic solvents and the maintenance of anhydrous conditions throughout the process.

Subsequent bromination of the resulting 2-propylthiophene can be achieved using established electrophilic bromination protocols. The presence of the propyl group directs bromination to the 4-position with high selectivity, as demonstrated in the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide where multiple lithiation/electrophile quenching cycles provided the desired regioisomer in excellent yield [10].

Palladium-Catalyzed Coupling Strategies

Modern synthetic approaches increasingly rely on palladium-catalyzed cross-coupling reactions for propyl group installation. Suzuki-Miyaura coupling between bromothiophene derivatives and propylboronic acid derivatives offers an alternative route that avoids strongly basic conditions required for lithiation methods [11]. This approach proves particularly valuable when other functional groups present in the molecule are incompatible with organolithium reagents.

The development of regiodivergent C-H alkynylation protocols for thiophenes provides insights into position-selective functionalization strategies [11]. For 3-substituted thiophenes where controlling regioselectivity between C2 and C5 positions presents challenges, researchers have developed two distinct sets of reaction conditions that enable selective access to each regioisomer. These protocols use thiophene as the limiting reagent and demonstrate broad substrate scope, making them suitable for late-stage modification applications.

Catalytic systems based on palladium acetate with appropriate phosphine ligands facilitate efficient propylation reactions under mild conditions. Optimization studies reveal that Pd(PPh3)4 catalyst systems in combination with potassium carbonate base in dimethylformamide solvent at 80-100°C provide reliable coupling yields ranging from 44-51% for various aryl bromide substrates . The use of microwave irradiation can further accelerate these transformations, reducing reaction times from 12-24 hours to 20 minutes while maintaining comparable yields.

Alternative Alkylation Methods

Beyond traditional organometallic approaches, researchers have explored alternative catalytic systems for propyl group introduction. Alkylation studies demonstrate that thiophene and its derivatives readily undergo mono-alkylation with terminal olefins such as 1-hexene, achieving near-quantitative conversion under appropriate conditions [12]. This methodology offers advantages in terms of atom economy and operational simplicity compared to halide-based alkylation procedures.

The investigation of alkylation performance reveals that the number of existing substituents on the thiophene ring significantly influences the tendency toward poly-alkylation [12]. While unsubstituted thiophene and simple methylthiophenes undergo facile mono-alkylation, more highly substituted derivatives show decreased di- and tri-alkylation capability due to both thermodynamic and steric effects. This selectivity profile proves advantageous for the synthesis of specific regioisomers like 4-Bromo-2-propylthiophene.

Regioselective Control in Electrophilic Substitution Reactions

Achieving precise regioselectivity in thiophene electrophilic substitution reactions requires comprehensive understanding of electronic and steric factors governing reactivity patterns. The development of reliable methods for directing substitution to specific positions represents a critical challenge in the synthesis of 4-Bromo-2-propylthiophene and related derivatives.

Electronic Effects and Directing Group Influence

The propyl substituent at the 2-position exerts both electronic and steric directing effects that influence subsequent electrophilic bromination patterns. Propyl groups function as weak electron-donating substituents through hyperconjugation and inductive effects, moderately activating the thiophene ring toward electrophilic attack while providing regiocontrol through steric interactions [13]. Computational studies and experimental observations confirm that the 4-position becomes the preferred site for bromination in 2-propylthiophene derivatives.

Mechanistic investigations reveal that regioselectivity in electrophilic aromatic substitution depends on the relative stability of intermediate sigma-complexes formed during the reaction [14]. For 2-propylthiophene bromination, the 4-substituted sigma-complex benefits from optimal electronic stabilization while avoiding unfavorable steric interactions that would destabilize alternative regioisomers. This selectivity pattern contrasts with unsubstituted thiophene, where 2-bromination predominates due to the inherent electronic properties of the heteroaromatic system.

The influence of reaction conditions on regioselectivity proves particularly important for achieving high selectivity. Low-temperature bromination (0-5°C) maximizes regioselectivity by favoring kinetic control, while elevated temperatures can lead to thermodynamic product distributions with reduced selectivity [3]. The choice of brominating agent also affects regioselectivity, with NBS providing superior control compared to molecular bromine due to the more controlled release of electrophilic bromine species.

Steric Control Mechanisms

Steric effects play a crucial role in determining regioselectivity patterns for substituted thiophene derivatives. The propyl group at the 2-position creates a steric environment that disfavors bromination at the adjacent 3-position while promoting reaction at the more distant 4-position [15]. This steric bias becomes more pronounced with increasing alkyl chain length, providing opportunities for enhanced selectivity through appropriate substrate design.

Research on substitution pattern effects demonstrates that the position of alkyl attachments dramatically influences molecular interactions and reaction outcomes [15]. For thiophene derivatives bearing both lateral and terminal alkyl chains, the substitution pattern increases steric hindrance between attached side chains, leading to reduced molecular interactions and potentially altered regioselectivity patterns. These findings emphasize the importance of considering three-dimensional molecular structure in predicting and controlling reaction outcomes.

The development of bulky electrophilic reagents offers another approach to enhance regioselectivity through steric control. Studies comparing different brominating agents reveal that larger reagent systems show enhanced selectivity for less sterically encumbered positions, though often at the cost of reduced reaction rates [16]. The optimization of these systems requires careful balance between selectivity and efficiency considerations.

Temperature and Solvent Effects on Selectivity

Systematic studies of reaction conditions reveal the critical importance of temperature control in achieving optimal regioselectivity [5]. At temperatures below 0°C, kinetic control predominates, favoring formation of the most rapidly formed product through the lowest energy transition state. For 2-propylthiophene bromination, these conditions promote selective 4-bromination with selectivity ratios exceeding 10:1 compared to alternative positions.

Solvent effects also significantly influence regioselectivity patterns. Polar protic solvents tend to stabilize charged intermediates, potentially altering the relative stability of different sigma-complex intermediates [13]. Conversely, polar aprotic solvents like dichloromethane provide optimal conditions for maintaining high regioselectivity while ensuring reasonable reaction rates. The addition of acid co-catalysts such as acetic acid can enhance reaction rates without significantly compromising selectivity, though careful optimization proves necessary to avoid over-reaction.

Recent developments in continuous flow chemistry provide additional opportunities for regioselectivity optimization through precise control of reaction parameters [17]. Flow systems enable rapid mixing and precise temperature control, minimizing the formation of undesired regioisomers through improved reaction management. These systems also facilitate rapid parameter screening, allowing identification of optimal conditions for specific substrate combinations.

Industrial-Scale Production Optimization Techniques

The translation of laboratory-scale synthetic methodologies to industrial production requires comprehensive optimization of reaction parameters, process design, and quality control systems. For 4-Bromo-2-propylthiophene synthesis, successful scale-up demands integration of safety considerations, economic factors, and environmental sustainability requirements.

Process Intensification Through Continuous Flow Systems

Continuous flow technology offers significant advantages for industrial bromination processes, particularly for heterocyclic compounds where precise control of reaction conditions proves critical [18]. Pilot-scale demonstrations of continuous bromination processes have achieved productivities exceeding 4 kg/hour with space-time yields of 82 kg/L/hour, representing substantial improvements over traditional batch processing [18]. These systems utilize precise temperature control, optimized mixing, and real-time monitoring to maintain consistent product quality while maximizing throughput.

The implementation of continuous flow bromination for thiophene derivatives requires specialized reactor design to handle the exothermic nature of electrophilic bromination reactions. Heat management systems incorporating efficient heat exchangers and precise temperature control enable maintenance of optimal reaction temperatures while preventing thermal runaway conditions [18]. Back-pressure regulation proves essential for managing volatile reagents and preventing premature vaporization that could compromise residence time control.

Recent advances in photochemical flow processing offer additional opportunities for process intensification. Continuous photochemical bromination utilizing in situ bromine generation has demonstrated scalability to multi-kilogram per hour production rates with residence times as short as 22 seconds [18]. These systems achieve 88% yields while maintaining excellent selectivity, though careful optimization of light intensity and reagent stoichiometry proves necessary for consistent performance.

Quality Control and Analytics Integration

Industrial production of 4-Bromo-2-propylthiophene requires robust analytical systems for real-time monitoring of reaction progress and product quality. Gas chromatography provides the primary analytical method for determining product purity and identifying potential impurities [19]. Typical specifications require greater than 95% purity by gas chromatographic analysis, with individual impurities limited to less than 0.5% except for specified degradation products.

The development of process analytical technology (PAT) systems enables real-time monitoring of critical quality attributes throughout the production process. Near-infrared spectroscopy and in-line high-performance liquid chromatography systems provide continuous feedback on reaction conversion and product composition, enabling immediate adjustment of process parameters to maintain product specifications [20]. These systems prove particularly valuable for identifying optimal reaction endpoints and preventing over-bromination that could reduce product yield or quality.

Advanced statistical process control methods facilitate optimization of complex multi-parameter systems. Design of experiments approaches enable systematic investigation of factor interactions and identification of optimal operating windows [17]. For bromination processes, typical optimization targets include maximizing yield while minimizing impurity formation, often requiring multi-objective optimization algorithms to identify Pareto-optimal solutions balancing competing objectives.

Economic and Environmental Optimization

Cost optimization for industrial 4-Bromo-2-propylthiophene production requires careful analysis of raw material costs, energy consumption, and waste treatment expenses. The selection between different brominating agents involves trade-offs between reagent costs and downstream processing requirements [21]. While NBS typically provides superior selectivity compared to molecular bromine, the higher cost and additional waste stream generation may favor alternative approaches depending on specific process requirements.

Environmental considerations increasingly influence process design decisions for halogenated compound production. The development of green chemistry approaches, including the use of ionic liquid catalysts and aerobic bromination systems, offers opportunities to reduce environmental impact while maintaining production efficiency [6]. These systems can achieve comparable yields to traditional methods while generating less waste and operating under milder conditions.

Energy optimization represents another critical factor in industrial process development. The integration of heat recovery systems and process intensification techniques can significantly reduce energy consumption compared to traditional batch processes [22]. Continuous flow systems often demonstrate superior energy efficiency due to improved heat transfer characteristics and reduced heating/cooling cycle requirements. The optimization of reaction temperature profiles and residence time distributions enables further energy savings while maintaining product quality specifications.

| Process Parameter | Batch Processing | Continuous Flow | Optimization Target |

|---|---|---|---|

| Reaction Temperature | 0-25°C | 0-5°C | Minimize side reactions |

| Residence Time | 2-6 hours | 20-60 seconds | Maximize throughput |

| Product Yield | 77-85% | 86-88% | >90% target |

| Space-Time Yield | 0.1-0.3 kg/L/h | 82 kg/L/h | Maximize productivity |

| Energy Consumption | High | Moderate | Minimize per kg product |

The implementation of waste minimization strategies proves essential for sustainable production. Solvent recovery systems can achieve recovery rates exceeding 85% for organic solvents used in coupling reactions, reducing raw material costs by approximately 30% . The development of catalytic systems that enable catalyst recycling further enhances process economics, with supported palladium catalysts demonstrating potential for multiple reaction cycles with maintained activity [23].

The bromination of 4-Bromo-2-propylthiophene follows a classical electrophilic aromatic substitution mechanism involving distinct thermodynamic stages. Computational studies using density functional theory at the B3LYP/6-31G* level have revealed detailed energetic profiles for the bromination process [1].

The reaction pathway initiates with the formation of a π-complex between the bromine molecule and the thiophene ring, representing the initial encounter complex with minimal energy change (0.0 kcal/mol relative energy). This weak interaction involves the polarization of the Br-Br bond from 2.324 Å to 2.368 Å, indicating the onset of electrophilic activation [1].

The rate-determining step occurs at the first transition state (TS-1), requiring an activation energy of 69.9 kcal/mol. This substantial energy barrier reflects the simultaneous C-Br bond formation and Br-Br bond weakening, with the C-Br distance decreasing to 2.223 Å and the Br-Br bond extending to 2.640 Å. The bond order analysis reveals significant changes: C-Br bond order increases from 0.0 to 0.515, while Br-Br bond order decreases from 0.978 to 0.450 [1].

The σ-complex intermediate forms at 52.3 kcal/mol relative energy, representing a stable carbocation-like species. This intermediate exhibits further C-Br bond shortening (2.028 Å) and continued Br-Br bond elongation (2.744 Å). The charge distribution analysis shows significant polarization with Br1 carrying a +0.518 charge and Br2 bearing a -0.609 charge [1].

The second transition state (TS-2) requires only 4.6 kcal/mol activation energy, facilitating hydrogen transfer from Br1 to Br2. This low barrier indicates rapid product formation once the σ-intermediate is established. The final products, 2-bromothiophene and hydrogen bromide, stabilize at 3.8 kcal/mol relative energy [1].

Transition State Analysis of Propylation Processes

The propylation of thiophene to form 2-propylthiophene precursors involves nucleophilic substitution mechanisms facilitated by organolithium chemistry. Experimental studies demonstrate that lithiation of thiophene at -78°C using n-butyllithium followed by reaction with n-propyl bromide yields 2-propylthiophene in 85% yield [2].

The lithiation process generates a highly nucleophilic thienyllithium intermediate, which undergoes SN2-type substitution with n-propyl bromide. The transition state for this process involves concerted C-C bond formation and C-Br bond breaking, with the lithium cation providing stabilization through coordination [2].

Kinetic studies reveal that the propylation reaction exhibits second-order kinetics, first-order in both thienyllithium and alkyl bromide. The activation energy for propylation is significantly lower than bromination, approximately 15-20 kcal/mol, reflecting the enhanced nucleophilicity of the lithiated thiophene [3].

The regioselectivity of propylation depends critically on the lithiation conditions. Low temperature (-78°C) and controlled reaction times (1-2 hours) favor 2-position substitution, consistent with kinetic control. Extended reaction times or higher temperatures can lead to thermodynamic equilibration and reduced selectivity [2].

Solvent Effects and Reaction Medium Optimization

Solvent selection profoundly influences both the reaction rate and selectivity in thiophene bromination reactions. Comprehensive studies across various solvent systems reveal distinct mechanistic pathways and product distributions [4] [5].

Polar Aprotic Solvents: Acetonitrile emerges as an optimal medium for regioselective bromination, achieving 95-99% yields with high 3-position selectivity. The polar nature of acetonitrile stabilizes ionic intermediates while maintaining reasonable reaction rates at ambient temperatures (0-25°C). Reaction times typically range from 30 minutes to 2 hours [5].

Mixed Solvent Systems: Acetic acid/tetrahydrofuran combinations provide moderate selectivity with extended reaction times (5-24 hours). The carboxylic acid component facilitates proton transfer processes while THF provides adequate solvation for organometallic intermediates. Temperature ranges from -78°C to 25°C accommodate various synthetic strategies [2].

Halogenated Solvents: Dichloromethane and chloroform offer variable selectivity depending on additional reagents. Chloroform with acetic acid achieves high 4-position selectivity (80-93% yield) for specific bromination patterns. These systems typically operate at 0-40°C with reaction times of 1-6 hours [2].

Microreactor Technology: Solvent-free continuous flow bromination represents a significant advancement, achieving excellent selectivity for 2,5-dibromothiophene formation with 86% yield and reaction times under 1 second. This approach eliminates solvent-related complications while providing superior space-time yields [6] [7] [8].

Aqueous Systems: Aqueous bromination generally exhibits lower selectivity (50-70% yield) but offers environmental advantages. The hydrophilic nature of water limits substrate solubility, requiring phase-transfer catalysis or extended reaction times (10-60 minutes) [9] [10].

Byproduct Formation and Selectivity Challenges

The bromination of propylthiophenes presents several selectivity challenges leading to various byproduct formations. Understanding these competing pathways is essential for optimizing synthetic protocols [11] [12] [13].

Regioisomeric Products: The primary challenge involves controlling regioselectivity between different aromatic positions. 4-Bromo-2-propylthiophene formation competes with 2-bromo-4-propylthiophene (70-80% selectivity) and 3-bromo-2-propylthiophene (5-15% selectivity). Electronic effects of the propyl substituent influence this distribution through both inductive and hyperconjugative mechanisms [11].

Multiple Bromination: Over-bromination represents a significant concern, particularly under forcing conditions. 2,5-Dibromo-3-propylthiophene formation (10-20% selectivity) occurs through sequential electrophilic substitution. Controlling bromine stoichiometry and reaction monitoring are crucial for minimizing this pathway [13] [14].

Oxidative Byproducts: Side reactions include sulfur oxidation leading to sulfoxides and sulfones, particularly under acidic conditions or with oxidizing brominating agents. These products form through 10-15% yield under standard conditions but can be minimized through careful pH control and reagent selection [14].

Ring-Opening Products: Under harsh conditions, thiophene ring fragmentation can occur, leading to acyclic products. This pathway becomes significant above 60°C or with strong acid catalysts, necessitating temperature control for maintaining ring integrity [15].

Control Strategies: Effective byproduct minimization requires multi-parameter optimization including temperature control (typically 0-25°C), precise stoichiometry (1.0-1.2 equivalents bromine), reaction time monitoring, and appropriate catalyst selection. Lithiation-based approaches offer superior regioselectivity through kinetic control, while electrophilic bromination requires careful condition optimization [16] [17].